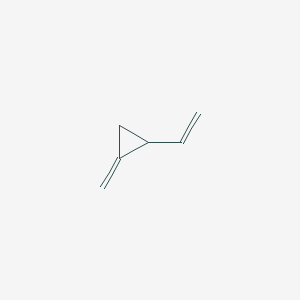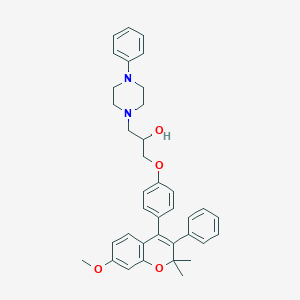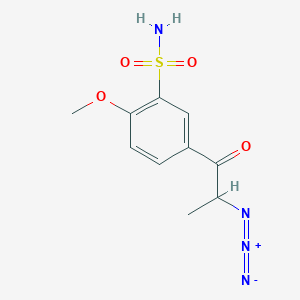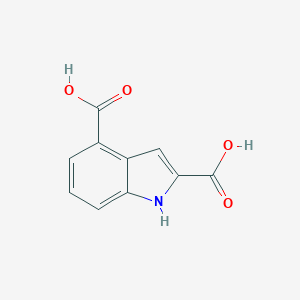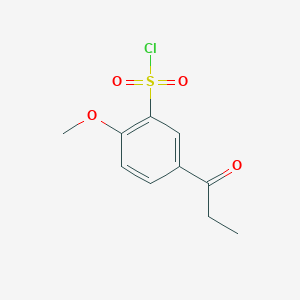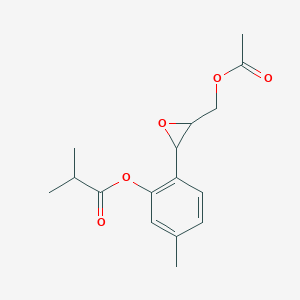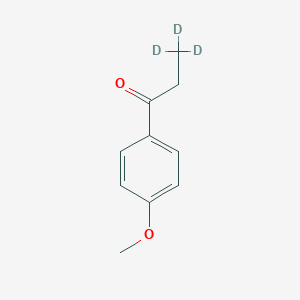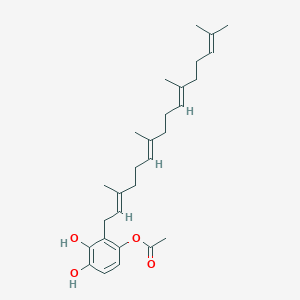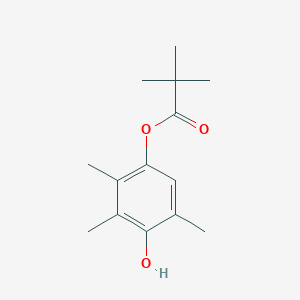
1-Pivaloyl-2,3,5-trimethylhydroquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Pivaloyl-2,3,5-trimethylhydroquinone often involves the addition of organometallic reagents to aldehydes and ketones. For example, the addition of 1-bromomagnesium derivatives to acetophenone has been studied, providing insights into diastereoselective reactions and mechanistic pathways (Seebach et al., 1985). Furthermore, the alkylation of isoquinoline skeletons at the 1-position using lithiated compounds highlights the nucleophilic reactivity essential for synthesizing related structures (Seebach et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds, such as the radical anion of 2-pivaloyl-1,4-benzoquinone, reveals the importance of the steric and electronic environment around the pivaloyl group. Electron spin resonance (ESR) studies have provided insights into the nature of radical anions and the effect of counter-ions on their structure (Flint & Tabner, 1989).
Chemical Reactions and Properties
The reactivity of pivaloyl-related compounds under various conditions has been explored. For instance, the redox-neutral annulation of O-pivaloyl oximes with ketenes provides a method for synthesizing isoquinolinones, highlighting the role of the pivaloyl group in facilitating these reactions (Yang et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Studies
1-Pivaloyl-2,3,5-trimethylhydroquinone, a derivative of hydroquinone, plays a crucial role in various synthetic and chemical research studies. The compound has been utilized in creating derivatives of triphenylphloroglucinol, where its structural properties were explored through X-ray analysis and oxidation processes (Gaudig, Hünig, Peters, & Schnering, 2010). Additionally, its synthesis methods, including those involving 2,4,6-trimethylphenol and phenol methods, have been extensively reviewed, highlighting the advantages and challenges of each approach (Bai Yuan-shen, 2014).
Biocatalysis in Vitamin E Production
A notable application of 1-Pivaloyl-2,3,5-trimethylhydroquinone is in the synthesis of Vitamin E, where it serves as a key precursor. Research has focused on producing this compound through biocatalysis, employing enzyme modification and adaptive laboratory evolution to improve synthesis efficiency under mild conditions (Ji et al., 2023).
Catalysis and Organic Synthesis
In organic synthesis, the compound has been involved in redox-neutral annulations for the creation of isoquinolinones, showcasing its versatility in forming complex structures with potential pharmaceutical applications (Yang et al., 2018). Moreover, it has contributed to the development of novel approaches in the synthesis of substituted 3-aminoquinolines, indicating its broad utility in medicinal chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Green Chemistry and Catalysis
Efforts to promote sustainable chemical processes have also seen the use of 1-Pivaloyl-2,3,5-trimethylhydroquinone. A study on the green synthesis of this compound using direct oxidation methods aimed to enhance yield while minimizing environmental impact, illustrating its importance in the development of eco-friendly production techniques (An Li-min, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propriétés
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQDNRRAHRPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565622 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pivaloyl-2,3,5-trimethylhydroquinone | |
CAS RN |
112109-69-0 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





